3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, including the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone core and the introduction of the chlorophenyl and fluorophenyl substituents. The synthetic route typically involves the following steps:
Formation of the Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the triazinone core.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones: These compounds share the same core structure but differ in the substituents attached to the core.
Chlorophenyl and Fluorophenyl Derivatives: Compounds with similar substituents but different core structures can be compared to highlight the unique properties of the target compound.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13ClFN5O |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-11-(2-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-18(13-5-4-6-14(22)11-13)20-25-24-19-17(28(20)26-12)9-10-27(21(19)29)16-8-3-2-7-15(16)23/h2-11H,1H3 |
InChI Key |
ZPCBZTMEMLUOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4F)N=NC2=C1C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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